molecular formula C6H12O2 B146461 1,4-Cyclohexanediol CAS No. 556-48-9

1,4-Cyclohexanediol

Cat. No.: B146461
CAS No.: 556-48-9
M. Wt: 116.16 g/mol
InChI Key: VKONPUDBRVKQLM-UHFFFAOYSA-N
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Description

1,4-Cyclohexanediol is an organic compound with the molecular formula C6H12O2. It is a diol, meaning it contains two hydroxyl groups attached to a cyclohexane ring. This compound exists in two isomeric forms: cis and trans. It is a valuable intermediate in organic synthesis and has applications in various fields, including polymer chemistry and pharmaceuticals.

Mechanism of Action

Target of Action

1,4-Cyclohexanediol is a chemical compound that primarily targets the skin, specifically the stratum corneum, which is the outermost layer of the skin . It has been found to have a significant effect on the percutaneous absorption and penetration of certain compounds, such as metronidazole .

Mode of Action

The mode of action of this compound involves the formation of a complex with other compounds, such as 1,2-hexanediol . This complex formation is believed to be responsible for the observed retardation effect on percutaneous absorption and penetration of metronidazole . The hydroxyl group and the ring structure in this compound play a significant role in these retardation effects .

Biochemical Pathways

This compound is involved in the biochemical pathway of lignin depolymerization, a process that breaks down lignin into monomeric and oligomeric fractions .

Pharmacokinetics

It is known that the compound can be absorbed through the skin

Result of Action

The primary result of the action of this compound is the retardation of percutaneous absorption and penetration of certain compounds, such as metronidazole . This can be beneficial in situations where it is desirable to limit the systemic absorption of a topically applied drug, thereby reducing potential side effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of hydrogen in the liquid phase is considered relevant on the catalyst surface . .

Biochemical Analysis

Biochemical Properties

1,4-Cyclohexanediol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in the metabolism of cyclohexane derivatives. For instance, it is a major urinary metabolite of cyclohexane, cyclohexanone, and cyclohexanol in humans . The hydroxyl groups in this compound allow it to form hydrogen bonds with various biomolecules, influencing its reactivity and interactions within biological systems.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have a retardation effect on the percutaneous absorption and penetration of metronidazole, a commonly used antibiotic . This suggests that this compound can modulate the permeability of cell membranes and potentially affect the transport of other molecules across the cell membrane.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can form hydrogen bonds with proteins and enzymes, influencing their activity. For instance, the hydroxyl groups in this compound can participate in hydrogen bonding with amino acid residues in enzyme active sites, potentially leading to enzyme inhibition or activation . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it is relatively stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. For example, the concentration of this compound in urine samples has been used as a biomarker for occupational exposure to cyclohexane, with levels peaking at the end of the exposure period and decreasing over time . This indicates that this compound is metabolized and excreted over time, with potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can cause toxic or adverse effects. For instance, studies have shown that high doses of this compound can lead to significant changes in cellular metabolism and gene expression . Additionally, threshold effects have been observed, where certain dosages are required to elicit specific biological responses.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of cyclohexane derivatives. It is a major urinary metabolite of cyclohexane, cyclohexanone, and cyclohexanol, indicating its role in the detoxification and excretion of these compounds . The metabolism of this compound involves its conversion to other metabolites through enzymatic reactions, with the involvement of enzymes such as alcohol dehydrogenases and cytochrome P450 oxidases.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The hydroxyl groups in this compound allow it to form hydrogen bonds with these transporters and proteins, influencing its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the hydroxyl groups in this compound can participate in interactions with targeting proteins, directing it to specific cellular locations such as the cytoplasm, nucleus, or mitochondria . This localization can influence its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Cyclohexanediol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 1,4-benzoquinone. This reaction typically uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another method involves the reduction of 1,4-cyclohexanedione using sodium borohydride (NaBH4) in an alcohol solvent.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 1,4-benzoquinone. This process is efficient and yields high purity this compound. The use of RANEY® nickel as a catalyst has also been reported for the defunctionalization of lignin-derived compounds to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 1,4-Cyclohexanediol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 1,4-cyclohexanedione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to cyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1,4-dichlorocyclohexane.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base such as pyridine.

Major Products:

    Oxidation: 1,4-Cyclohexanedione.

    Reduction: Cyclohexanol.

    Substitution: 1,4-Dichlorocyclohexane.

Scientific Research Applications

1,4-Cyclohexanediol has numerous applications in scientific research:

Comparison with Similar Compounds

    1,2-Cyclohexanediol: Another diol with hydroxyl groups on adjacent carbon atoms. It has different reactivity and physical properties compared to 1,4-cyclohexanediol.

    Cyclohexanol: A monohydroxy derivative of cyclohexane. It is less versatile in chemical synthesis compared to this compound.

    1,4-Cyclohexanedione: An oxidized form of this compound.

Uniqueness of this compound: this compound is unique due to its two hydroxyl groups positioned on opposite sides of the cyclohexane ring, providing distinct chemical reactivity and physical properties. This configuration allows for the formation of strong hydrogen bonds and makes it a valuable intermediate in the synthesis of complex molecules and polymers .

Properties

IUPAC Name

cyclohexane-1,4-diol
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InChI

InChI=1S/C6H12O2/c7-5-1-2-6(8)4-3-5/h5-8H,1-4H2
Source PubChem
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InChI Key

VKONPUDBRVKQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20871178, DTXSID60878843, DTXSID60883614
Record name 1,​4-​Cyclohexanediol
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Record name 1,4-Cyclohexanediol, trans-
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Record name 1,4-Cyclohexanediol, cis-
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Molecular Weight

116.16 g/mol
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Physical Description

Light brown powder; [Sigma-Aldrich MSDS]
Record name 1,4-Cyclohexanediol
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CAS No.

556-48-9, 931-71-5, 6995-79-5
Record name 1,4-Cyclohexanediol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,4-Cyclohexanediol
Reactant of Route 2
1,4-Cyclohexanediol
Reactant of Route 3
1,4-Cyclohexanediol
Reactant of Route 4
1,4-Cyclohexanediol
Reactant of Route 5
1,4-Cyclohexanediol
Reactant of Route 6
1,4-Cyclohexanediol

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